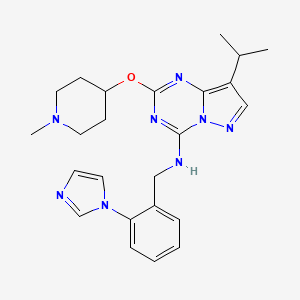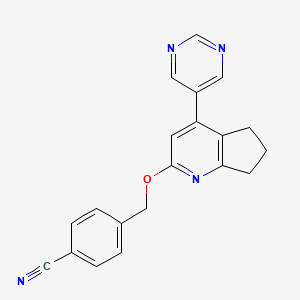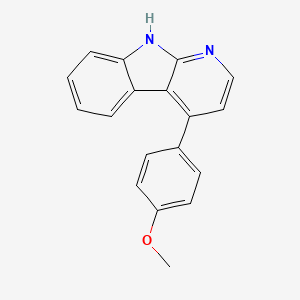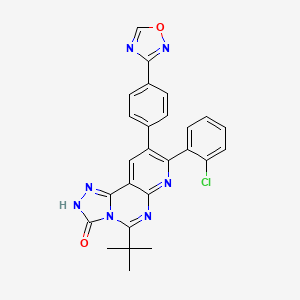![molecular formula C24H19Cl2N5O B10835939 5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridotriazolopyrimidine derivative 2 is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is part of a broader class of pyrimidine derivatives, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridotriazolopyrimidine derivatives typically involves the reaction of hydrazonoyl halides with pyrido[2,3-d]pyrimidines. This reaction is carried out under controlled conditions, often involving the use of catalysts to enhance the reaction rate and yield . One-pot synthesis methods using dicationic molten salts based on Tropine have also been documented. These methods are environmentally friendly and provide high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of pyridotriazolopyrimidine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions: Pyridotriazolopyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated pyridotriazolopyrimidine derivatives with nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridotriazolopyrimidine oxides, while reduction may produce pyridotriazolopyrimidine alcohols or amines.
Scientific Research Applications
Pyridotriazolopyrimidine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and their role in various biological pathways.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of pyridotriazolopyrimidine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as protein kinase inhibitors by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the suppression of cell growth and proliferation, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
Pyridotriazolopyrimidine derivatives can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine: Known for their anticancer and antimicrobial activities.
Triazolopyrimidine: Exhibits a broad spectrum of biological activities, including antiviral and anti-inflammatory properties.
Pyrido[2,3-d6,5-d’]dipyrimidine: These compounds have shown significant cytotoxic, antioxidant, and antimicrobial performances.
The uniqueness of pyridotriazolopyrimidine derivatives lies in their diverse biological activities and the potential for modification to enhance their therapeutic properties.
Properties
Molecular Formula |
C24H19Cl2N5O |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
7-tert-butyl-11-(2-chlorophenyl)-12-(4-chlorophenyl)-3,4,6,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,7,9,11-pentaen-5-one |
InChI |
InChI=1S/C24H19Cl2N5O/c1-24(2,3)22-28-20-17(21-29-30-23(32)31(21)22)12-16(13-8-10-14(25)11-9-13)19(27-20)15-6-4-5-7-18(15)26/h4-12H,1-3H3,(H,30,32) |
InChI Key |
RCDDRZOJAVJMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=NC(=C(C=C2C3=NNC(=O)N31)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


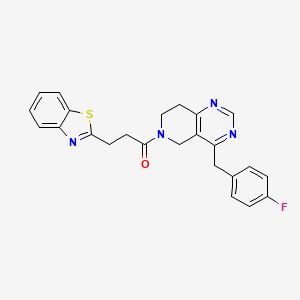
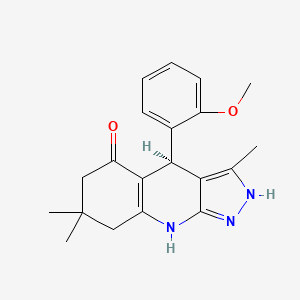
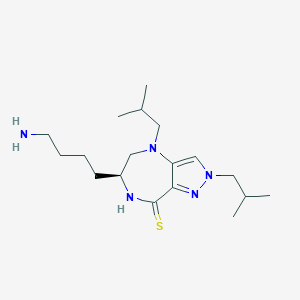


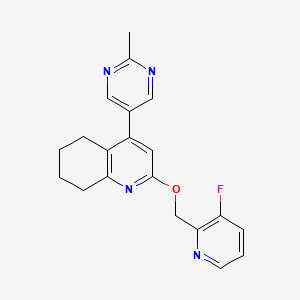

![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
